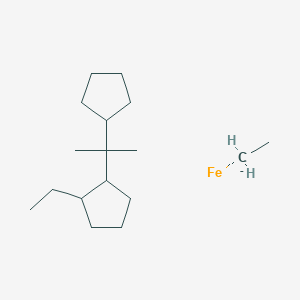![molecular formula C21H25NO4 B15287936 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzocbenzoxepin core, a dimethylamino propyl side chain, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
- Introduction of the dimethylamino propyl side chain : This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propyl group.
- Hydroxylation : The introduction of the hydroxyl group at the 11th position can be accomplished using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
- Acetylation : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing agents : Potassium permanganate, chromium trioxide, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halides, amines, thiols.
- Oxidation : Ketones, carboxylic acids.
- Reduction : Alcohols, amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to receptors : It may interact with specific receptors on the cell surface or within the cell, modulating their activity.
- Enzyme inhibition : It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
- Signal transduction : It may influence signal transduction pathways, leading to changes in cellular responses.
特性
分子式 |
C21H25NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H25NO4/c1-22(2)11-5-10-21(25)17-7-4-3-6-16(17)14-26-19-9-8-15(12-18(19)21)13-20(23)24/h3-4,6-9,12,25H,5,10-11,13-14H2,1-2H3,(H,23,24) |
InChIキー |
UUFGLFHAUFBCQT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

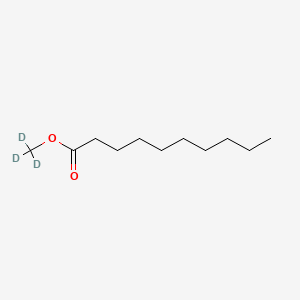
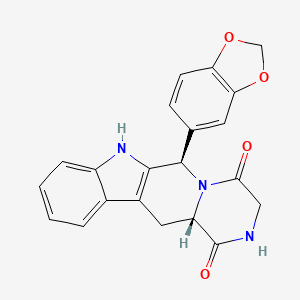
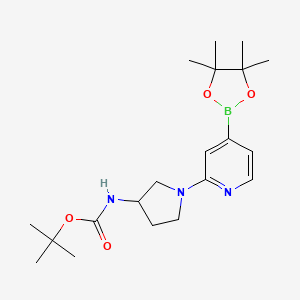
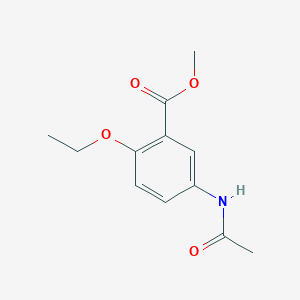
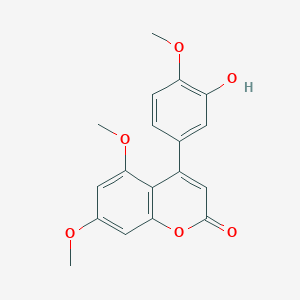
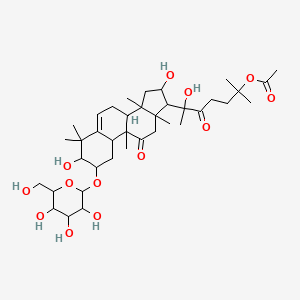
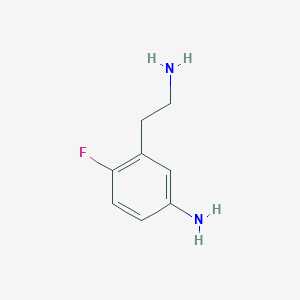

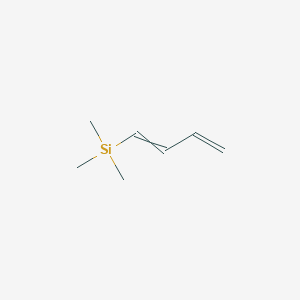
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
